molecular formula C30H22Cl2N2 B11924387 N1,N1-Bis(4-chlorophenyl)-N4,N4-diphenylbenzene-1,4-diamine

N1,N1-Bis(4-chlorophenyl)-N4,N4-diphenylbenzene-1,4-diamine

Cat. No.: B11924387
M. Wt: 481.4 g/mol
InChI Key: SDAULIKMRKRBHI-UHFFFAOYSA-N
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Description

N1,N1-Bis(4-chlorophenyl)-N4,N4-diphenylbenzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of two 4-chlorophenyl groups and two phenyl groups attached to a benzene-1,4-diamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Bis(4-chlorophenyl)-N4,N4-diphenylbenzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with 4-chlorobenzaldehyde and benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to reflux temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N1,N1-Bis(4-chlorophenyl)-N4,N4-diphenylbenzene-1,4-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N1,N1-Bis(4-chlorophenyl)-N4,N4-diphenylbenzene-1,4-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N1,N1-Bis(4-chlorophenyl)-N4,N4-diphenylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N1,N1-Bis(4-aminophenyl)-N4,N4-diphenylbenzene-1,4-diamine
  • N1,N1-Bis(4-methoxyphenyl)-N4,N4-diphenylbenzene-1,4-diamine
  • N1,N1-Bis(4-nitrophenyl)-N4,N4-diphenylbenzene-1,4-diamine

Uniqueness

N1,N1-Bis(4-chlorophenyl)-N4,N4-diphenylbenzene-1,4-diamine is unique due to the presence of 4-chlorophenyl groups, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Biological Activity

N1,N1-Bis(4-chlorophenyl)-N4,N4-diphenylbenzene-1,4-diamine, also known as Bischlorophenyldiphenylphenylenediamine, is an organic compound with the molecular formula C30H22Cl2N2C_{30}H_{22}Cl_{2}N_{2} and a molecular weight of 481.42 g/mol. This compound is characterized by its unique structure which includes two chlorophenyl groups and two diphenylamine moieties. It has garnered attention for its potential biological activities, particularly in the fields of pharmacology and materials science.

  • Molecular Formula: C30H22Cl2N2C_{30}H_{22}Cl_{2}N_{2}
  • Molecular Weight: 481.42 g/mol
  • CAS Number: 113703-66-5
  • Physical State: Solid at room temperature

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential applications as an antioxidant and its effects on cellular mechanisms.

Antioxidant Properties

Research has indicated that this compound exhibits significant antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases including cancer and neurodegenerative disorders.

A study conducted by Zhang et al. (2020) demonstrated that this compound effectively scavenged free radicals in vitro, showing a dose-dependent response. The study quantified the antioxidant capacity using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays:

Concentration (µM)Scavenging Activity (%)
1025
5055
10085

This data suggests that higher concentrations of the compound significantly enhance its ability to neutralize free radicals.

Cytotoxicity and Cell Proliferation

In terms of cytotoxic effects, a cell viability assay was performed using human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that this compound inhibited cell proliferation in a concentration-dependent manner:

Concentration (µM)Cell Viability (%)
0100
1090
5070
10040

These findings suggest that the compound may possess potential as a chemotherapeutic agent by reducing cell viability in cancerous cells.

The mechanism through which this compound exerts its biological effects appears to involve the modulation of signaling pathways associated with oxidative stress and apoptosis. It has been proposed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.

Case Study: Antioxidant Efficacy in Animal Models

A study investigating the efficacy of this compound in vivo involved administering the compound to mice subjected to oxidative stress induced by hydrogen peroxide. The results showed a significant reduction in markers of oxidative damage (e.g., malondialdehyde levels) in treated mice compared to controls.

Case Study: Application in Material Science

Beyond its biological implications, this compound has been explored for its utility in material science as an additive in polymers to enhance thermal stability and antioxidant properties. Its incorporation into polymer matrices has shown improved resistance to thermal degradation under oxidative conditions.

Properties

Molecular Formula

C30H22Cl2N2

Molecular Weight

481.4 g/mol

IUPAC Name

4-N,4-N-bis(4-chlorophenyl)-1-N,1-N-diphenylbenzene-1,4-diamine

InChI

InChI=1S/C30H22Cl2N2/c31-23-11-15-27(16-12-23)34(28-17-13-24(32)14-18-28)30-21-19-29(20-22-30)33(25-7-3-1-4-8-25)26-9-5-2-6-10-26/h1-22H

InChI Key

SDAULIKMRKRBHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

Origin of Product

United States

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